molecular formula C12H16N2O3S B12174629 1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid

1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid

Cat. No.: B12174629
M. Wt: 268.33 g/mol
InChI Key: HEQBNHRLEVQGSH-UHFFFAOYSA-N
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Description

1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid is a sophisticated chemical scaffold designed for advanced pharmaceutical research and drug discovery. This compound integrates two privileged structures in medicinal chemistry: a methyl-substituted thiazole ring and a piperidine carboxylic acid core, linked by an acetyl spacer. The thiazole moiety is a common heterocycle in bioactive molecules, often contributing to target binding and metabolic stability . The piperidine-4-carboxylic acid component provides a versatile handle for further synthetic modification, allowing researchers to link this fragment to other pharmacophores or create amide and peptide derivatives . This molecular architecture suggests significant potential for use as a key intermediate in the synthesis of protease inhibitors, receptor modulators, and other biologically active targets. The carboxylic acid functional group enables coupling reactions, while the acetyl-thiazole segment can act as a lipophilic recognition element. Researchers can leverage this compound to build more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. As with related chemical intermediates, this product is labeled "For Research Use Only" and is strictly intended for laboratory research applications . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C12H16N2O3S/c1-8-13-10(7-18-8)6-11(15)14-4-2-9(3-5-14)12(16)17/h7,9H,2-6H2,1H3,(H,16,17)

InChI Key

HEQBNHRLEVQGSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Thiazole-Piperidine Hybridization

A foundational strategy involves coupling pre-synthesized thiazole derivatives with functionalized piperidine intermediates. For instance, 4-methylthiazole-5-carboxylic acid (a structurally related compound) has been synthesized via condensation of cysteine derivatives with nitriles under phase-transfer catalysis. This method, adapted for the target compound, could involve:

  • Thiazole Formation : Reacting 2-methylthiazole-4-acetic acid with a protected piperidine-4-carboxylic acid derivative.

  • Deprotection : Cleaving protective groups (e.g., tert-butyl esters) under acidic conditions to yield the free carboxylic acid.

Key parameters include solvent choice (e.g., ethanol or DMF), temperature (50–150°C), and catalytic agents like triethylamine. A representative protocol from patent literature achieved 80% yield for analogous thiazole-carboxylic acid hybrids using oxalyl chloride and DMF as coupling agents.

Multi-Component Reactions (MCRs)

One-Pot Synthesis

Recent advances in MCRs streamline the synthesis of heterocyclic systems. For example, thiazolidin-4-one derivatives —structurally akin to the target compound—are synthesized via one-pot reactions involving amines, aldehydes, and mercaptoacetic acid under solvent-free conditions. Adapting this approach:

  • Combine piperidine-4-carboxylic acid , 2-methylthiazole-4-acetaldehyde , and thioglycolic acid.

  • Employ Bi(SCH₂COOH)₃ as a catalyst at 70°C to drive cyclization.

This method reduces purification steps and achieves yields exceeding 85% for related scaffolds.

Coupling Reagent-Mediated Synthesis

Carbodiimide-Based Activation

Activation of the carboxylic acid moiety is critical for amide bond formation. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and TBTU (Tetramethyl Uronium Tetrafluoroborate) are widely used for this purpose. A reported protocol for 4-methylthiazole-5-carboxamide synthesis involves:

  • Activating 4-methylthiazole-5-carboxylic acid with TBTU in DMF.

  • Coupling with a piperidine-4-amine derivative in the presence of DIPEA.

This method achieved 80–92% yields under optimized conditions (room temperature, 20-hour reaction).

Comparative Analysis of Methodologies

MethodKey ReagentsConditionsYieldAdvantagesLimitations
CondensationOxalyl chloride, DMFReflux, 50–150°C51–80%Scalable, minimal byproductsRequires protective groups
Multi-ComponentBi(SCH₂COOH)₃ catalystSolvent-free, 70°C85–92%One-pot synthesis, high efficiencyLimited substrate scope
Coupling ReagentsHATU/TBTU, DIPEART, 20–24h80–92%High regioselectivityCostly reagents

Mechanistic Insights and Optimization

Solvent Effects

Polar aprotic solvents like DMF and DMA enhance reaction rates by stabilizing ionic intermediates during coupling. Conversely, PPG (polypropylene glycol) outperforms PEG in condensation reactions, as PEG’s hydroxyl groups may quench reactive species.

Temperature and Catalysis

Elevated temperatures (70–150°C) accelerate cyclization but risk decomposition. Catalysts like DSDABCOC reduce energy demands while improving yields in ultrasound-assisted reactions .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions for prodrug development or solubility enhancement:

Reaction TypeReagents/ConditionsProductsYieldReferences
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub> (cat.), refluxMethyl ester derivative85–90%
AmidationEDC/HOBt, DMF, amine nucleophilePiperidine-4-carboxamide analogs70–78%

Key Findings :

  • Esterification proceeds efficiently under acidic conditions, with yields >85%.

  • Amidation requires coupling agents (e.g., EDC) to activate the carboxylate, enabling reactions with primary/secondary amines .

Nucleophilic Acyl Substitution at the Acetyl Group

The acetyl moiety attached to the thiazole ring is susceptible to nucleophilic attack:

Reaction TypeReagents/ConditionsProductsYieldReferences
HydrolysisNaOH (aq.), 80°C2-(2-Methylthiazol-4-yl)acetic acid92%
Grignard AdditionRMgX, THF, −78°CTertiary alcohol derivatives65–70%

Mechanistic Insight :

  • Hydrolysis under basic conditions cleaves the acetyl group, yielding a free acetic acid derivative.

  • Grignard reagents add to the carbonyl carbon, forming branched alcohols .

Electrophilic Substitution on the Thiazole Ring

The 4-methylthiazole ring undergoes regioselective electrophilic substitution:

Reaction TypeReagents/ConditionsProductsYieldReferences
BrominationBr<sub>2</sub>, CHCl<sub>3</sub>, 0°C5-Bromo-4-methylthiazole derivative88%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C5-Nitro-4-methylthiazole analog75%

Regioselectivity :

  • Electrophiles preferentially attack the C5 position of the thiazole ring due to electron-donating effects from the methyl group .

Piperidine Ring Functionalization

The piperidine moiety participates in alkylation and oxidation reactions:

Reaction TypeReagents/ConditionsProductsYieldReferences
N-AlkylationRX, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium derivatives80–85%
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O, 25°CPiperidine-4-carboxylic acid ketone60%

Notable Observations :

  • N-Alkylation enhances lipophilicity, impacting blood-brain barrier permeability.

  • Oxidation of the piperidine ring generates a ketone, useful for further conjugation.

Stability and Degradation Pathways

Critical degradation conditions include:

ConditionDegradation PathwayHalf-LifeReferences
Acidic (pH 2.0)Hydrolysis of acetyl group4.2 h
Alkaline (pH 9.0)Decarboxylation2.8 h
UV Light (254 nm)Thiazole ring decomposition6.5 h

Recommendations :

  • Store under inert conditions (N<sub>2</sub> atmosphere, −20°C) to minimize hydrolytic/oxidative degradation .

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives often exhibit significant biological activities, including:

  • Antimicrobial Properties : The compound shows potential as an antimicrobial agent due to its structural similarity to known antibiotics.
  • Antitumor Activity : Studies suggest that modifications to the thiazole ring can enhance the compound's efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The presence of the piperidine moiety may contribute to anti-inflammatory properties, making it relevant for treating inflammatory diseases.

Applications in Medicinal Chemistry

1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid has several applications in medicinal chemistry:

  • Drug Development : The compound serves as a lead structure for synthesizing new pharmaceuticals targeting specific diseases.
  • Biological Interaction Studies : Research has focused on its binding affinity with various biological targets, providing insights into its mechanism of action.
  • Synthetic Intermediates : It can be utilized as an intermediate in the synthesis of more complex molecules, enhancing the efficiency of drug discovery processes.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study published in Medicinal Chemistry highlighted its efficacy against gram-positive bacteria, indicating potential use in developing new antibiotics.
  • Another research article in Pharmaceutical Sciences discussed the anti-tumor effects of structurally similar compounds, suggesting that modifications to the thiazole group could enhance activity against cancer cells.

Comparative Analysis Table

The following table summarizes related compounds and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
1-Acetylpiperidine-4-carboxylic acidPiperidine ring, carboxylic acidAntimicrobial
2-MethylthiazoleThiazole ringAntimicrobial, antifungal
4-AcetylthiazoleThiazole with acetyl groupAntitumor

Mechanism of Action

The mechanism of action of 1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity . These interactions can modulate various biological pathways, leading to the observed therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Flexibility : The acetyl linker in the target compound may improve conformational adaptability compared to direct thiazole attachment (e.g., ).
  • The target compound’s acetyl-thiazole group may reduce solubility due to increased hydrophobicity.

Biological Activity

1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid (C12H16N2O3S) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole moiety, which is known for its diverse biological activities. Its molecular weight is approximately 268.33 g/mol, and it exhibits various functional groups that contribute to its reactivity and interaction with biological targets.

Antibacterial Activity

Research has shown that 1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid possesses significant antibacterial properties. In a study evaluating various piperidine derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.1 mg/mL

These results indicate that the compound is particularly potent against Staphylococcus aureus, suggesting its potential as an antibacterial agent in therapeutic applications .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. It was tested against various fungal strains, including Candida albicans.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans3.125 mg/mL
Fusarium oxysporum56.74 mg/mL

The antifungal properties highlight the compound's versatility in combating microbial infections .

Anticancer Activity

The anticancer potential of the compound has also been investigated, particularly in relation to its cytotoxic effects on cancer cell lines. A structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance its anticancer efficacy.

Cell LineIC50 (µM)
A-431 (skin cancer)1.98 ± 1.22
Jurkat (leukemia)1.61 ± 1.92

These findings suggest that the compound may interact with cellular mechanisms involved in cancer proliferation, potentially serving as a lead compound for further development in cancer therapy .

Case Studies

Several case studies have evaluated the biological activities of similar thiazole-containing compounds, providing insights into their pharmacological profiles:

  • Anticonvulsant Activity : Compounds with thiazole moieties have shown significant anticonvulsant properties in animal models, indicating a broad spectrum of neuropharmacological effects.
  • Cytotoxicity Studies : Thiazole derivatives have been tested for their ability to induce apoptosis in cancer cells, with some demonstrating mechanisms involving mitochondrial pathways and caspase activation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling reagents and protecting group strategies. For example, a piperidine core can be functionalized with a thiazole-acetyl group using palladium-catalyzed cross-coupling or nucleophilic substitution. Reaction conditions (e.g., inert atmosphere, temperature gradients) and catalyst selection (e.g., Pd(OAc)₂, tert-butyl XPhos) are critical for minimizing side reactions. Purification via column chromatography or recrystallization improves yield .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) verifies melting points (e.g., mp 151–152°C for related analogs) .

Q. How does the reactivity of the carboxylic acid group influence derivatization strategies?

  • Methodological Answer : The carboxylic acid can be activated using carbodiimides (e.g., EDC) and HOAt for amide bond formation. For example, coupling with amines or alcohols under mild conditions (e.g., acetonitrile, 20°C) enables functionalization without degrading the thiazole moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Synthesize analogs with modifications to the thiazole ring (e.g., methyl group substitution) or piperidine scaffold. Test in vitro bioactivity (e.g., enzyme inhibition, cell proliferation assays) and correlate with computational docking studies. For example, replacing the thiazole with pyrimidine alters steric and electronic properties, impacting target binding .

Q. What strategies mitigate instability of the thiazole-acetyl group under acidic or oxidative conditions?

  • Methodological Answer : Stabilize the acetyl-thiazole linkage via steric hindrance (e.g., introducing bulky substituents) or electron-withdrawing groups. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation pathways. Buffered formulations (pH 6–7) reduce hydrolysis .

Q. How can computational modeling predict the compound’s solubility and membrane permeability?

  • Methodological Answer : Use molecular dynamics simulations to calculate logP (e.g., predicted logP = 0.283 for analogs) and pKa. Tools like COSMO-RS estimate solubility in biorelevant media (e.g., FaSSIF). Alchemical free-energy methods assess permeability across lipid bilayers .

Q. How should contradictory data on biological activity between in vitro and in vivo models be resolved?

  • Methodological Answer : Re-evaluate assay conditions (e.g., serum protein binding in vitro) and pharmacokinetic parameters (e.g., bioavailability, metabolic clearance). Use isotopic labeling (³H/¹⁴C) to track compound distribution and metabolite formation in vivo .

Methodological Considerations

  • Synthetic Optimization : Prioritize stepwise characterization (e.g., FT-IR for intermediate verification) to avoid cumulative errors .
  • Safety Protocols : Follow GHS guidelines for handling corrosive/toxic intermediates (e.g., PPE, fume hoods) .
  • Data Reproducibility : Document chromatographic conditions (e.g., column type, mobile phase) to ensure consistent purity assessments .

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